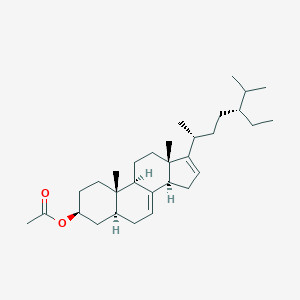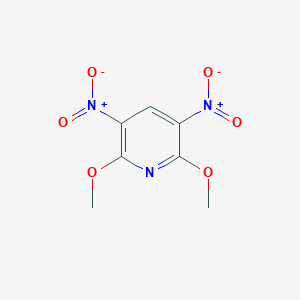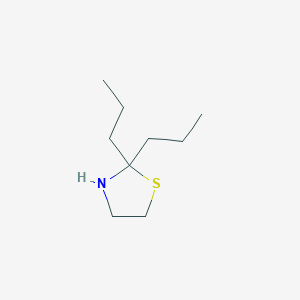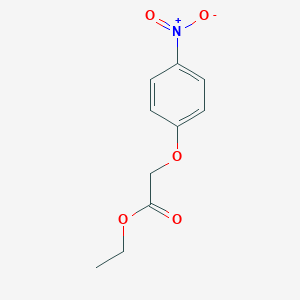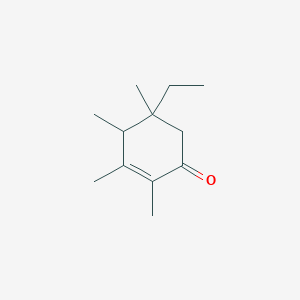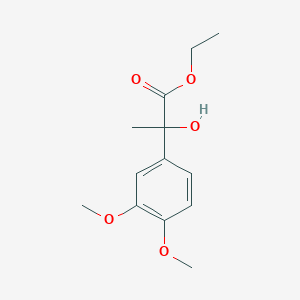
(S)-2-amino-3-cyclohexylpropanoate de méthyle chlorhydrate
Vue d'ensemble
Description
Synthesis Analysis
While the exact synthesis process for “(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride” is not available, related compounds such as “ethyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride” have been mentioned in the context of scientific research .
Chemical Reactions Analysis
Specific chemical reactions involving “(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride” are not available in the current literature .
Applications De Recherche Scientifique
Recherche pharmaceutique : Inhibiteurs de la rénine
H-CHA-OME HCL est utilisé dans la synthèse des inhibiteurs de la rénine . La rénine est une enzyme impliquée dans la régulation de la pression artérielle, et les inhibiteurs peuvent être utilisés pour traiter l'hypertension. Le rôle du composé dans le développement de ces inhibiteurs est crucial en raison de sa capacité à interagir avec le substrat de la rénine.
Peptidomimétiques : Inhibiteurs des protéases
Ce composé est utilisé dans la préparation de nouveaux fluoropeptidomimétiques . Ces peptidomimétiques sont conçus pour imiter la structure des peptides et peuvent agir comme des inhibiteurs des protéases, traitant potentiellement diverses maladies, notamment le VIH/SIDA, en inhibant l'action des protéases.
Synthèse chirale : Catalyseurs asymétriques
La nature chirale de H-CHA-OME HCL lui permet d'être utilisé comme catalyseur asymétrique dans les synthèses chimiques . Cette application est importante pour produire des substances énantiomériquement pures, qui sont importantes pour créer des médicaments ayant des activités spécifiques souhaitées.
Biochimie : Dérivé d'acide aminé
En tant que dérivé d'acide aminé, H-CHA-OME HCL est utilisé en recherche biochimique pour des études sur la structure et la fonction des protéines . Il peut être incorporé dans des peptides pour étudier le rôle des groupes cyclohexyle dans les interactions protéiques.
Chimie analytique : Agents de résolution chirale
En chimie analytique, H-CHA-OME HCL peut servir d'agent de résolution chirale . Il peut aider à séparer les énantiomères dans les mélanges racémiques, ce qui est essentiel pour le contrôle de la qualité des produits pharmaceutiques.
Mécanisme D'action
Target of Action
(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, also known as H-CHA-OME HCL, is primarily used in the synthesis of renin inhibitors . Renin is an enzyme that plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance in the body.
Safety and Hazards
Propriétés
IUPAC Name |
methyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLESODBCBYZUCT-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1CCCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17193-39-4 | |
| Record name | methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)
